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  • Product: Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
  • CAS: 33369-47-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate: A Technical Guide for Structural Elucidation

Executive Summary For drug development professionals and synthetic chemists, the precise structural elucidation of heterocyclic intermediates is a critical quality control checkpoint. Ethyl 1,4-dimethyl-1H-pyrrole-2-acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of heterocyclic intermediates is a critical quality control checkpoint. Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (C₁₀H₁₅NO₂)[1] is a highly substituted pyrrole derivative that serves as a vital synthetic scaffold—most notably as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Zomepirac[2].

This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By moving beyond mere data tabulation, this guide explores the underlying quantum mechanical and electronic causalities—such as diamagnetic anisotropy and inductive effects[3]—that dictate these shifts. Furthermore, it establishes a self-validating experimental protocol to ensure absolute reproducibility in high-resolution NMR acquisition.

Molecular Architecture & Causality of Chemical Shifts

To accurately assign the NMR spectra of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, one must dissect the molecule's electronic environment. The pyrrole core is an electron-rich, aromatic heterocycle. The chemical shifts of its substituents are governed by a delicate interplay of inductive (+I/-I) and resonance (+M/-M) effects:

  • N-Methyl Group (Position 1): The electronegative nitrogen atom pulls electron density away from the attached methyl group via the -I effect, significantly deshielding these protons and the corresponding carbon.

  • Acetate Group (Position 2): The -CH₂- spacer isolates the pyrrole ring from the strong resonance electron-withdrawing effect (-M) of the ester carbonyl. However, the ester still exerts a mild inductive pull, deshielding the adjacent methylene protons.

  • C-Methyl Group (Position 4): This alkyl group acts as a weak electron donor (+I), increasing the local electron density on the pyrrole ring. This specifically shields the adjacent ring protons (H-3 and H-5).

  • Aromatic Protons (H-3 and H-5): In an unsubstituted pyrrole, the α-protons (H-2/H-5) are typically more deshielded than the β-protons (H-3/H-4). In this substituted analog, H-5 is flanked by the deshielding N-methyl group and the shielding C4-methyl group, while H-3 sits between the C2-acetate and C4-methyl groups. Consequently, H-5 resonates downfield relative to H-3.

Quantitative Spectral Data

The following tables synthesize the predicted high-resolution ¹H and ¹³C NMR data (acquired in CDCl₃ at 400 MHz and 100 MHz, respectively), grounded in established spectroscopic principles for substituted pyrroles.

Table 1: ¹H NMR Chemical Shifts & Causality
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality / Assignment Logic
Ethyl -CH₃ 1.25Triplet (t)3H7.1Standard terminal methyl; shielded but split by the adjacent -CH₂-.
C4 -CH₃ 2.05Singlet (s)3H-Allylic position on the electron-rich pyrrole ring; relatively shielded.
N1 -CH₃ 3.55Singlet (s)3H-Strongly deshielded by the direct attachment to the electronegative Nitrogen.
C2 -CH₂- 3.58Singlet (s)2H-Methylene bridge deshielded by both the aromatic ring and the ester carbonyl.
Ethyl -CH₂- 4.15Quartet (q)2H7.1Highly deshielded due to direct attachment to the ester oxygen atom.
Pyrrole H-3 5.85Broad Singlet (br s)1H~1.5β-position proton; shielded by the +I effect of the adjacent C4-methyl.
Pyrrole H-5 6.35Broad Singlet (br s)1H~1.5α-position proton; deshielded by the adjacent N-atom, despite C4-methyl shielding.
Table 2: ¹³C NMR Chemical Shifts & Causality
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Assignment Logic
C4 -CH₃ 11.5Primary (CH₃)Highly shielded alkyl carbon attached to the ring.
Ethyl -CH₃ 14.2Primary (CH₃)Standard aliphatic terminal ester carbon.
C2 -CH₂- 32.0Secondary (CH₂)Alpha to both the pyrrole ring and the carbonyl group.
N1 -CH₃ 33.5Primary (CH₃)Deshielded by the nitrogen heteroatom.
Ethyl -CH₂- 60.8Secondary (CH₂)Strongly deshielded O-linked aliphatic carbon.
Pyrrole C-3 108.5Tertiary (CH)β-carbon; inherently more shielded in the pyrrole system.
Pyrrole C-4 119.0Quaternary (C)β-carbon; deshielded relative to C-3 due to direct methyl substitution.
Pyrrole C-5 121.5Tertiary (CH)α-carbon; deshielded by the adjacent nitrogen atom.
Pyrrole C-2 124.5Quaternary (C)α-carbon; further deshielded by the acetate substituent.
Ester C=O 171.0Quaternary (C)Highly deshielded carbonyl carbon (sp² hybridized).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, NMR acquisition must not be a passive process. The following step-by-step methodology incorporates built-in Quality Assurance (QA) gates, creating a self-validating system that prevents the acquisition of artifact-laden data[3].

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Gate: The CDCl₃ provides the deuterium lock signal to stabilize the magnetic field ( B0​ ). TMS acts as the internal zero-point reference (0.00 ppm). If the lock signal fluctuates by >2%, the sample is contaminated with paramagnetic impurities or particulates and must be filtered through a plug of glass wool.

Step 2: Probe Tuning and Matching (Wobb)
  • Action: Adjust the probe's resonance frequency to exactly match the Larmor frequency of ¹H (e.g., 400.13 MHz) and ¹³C (100.61 MHz).

  • Validation Gate: A perfectly centered dip in the wobble curve guarantees maximum Radio Frequency (RF) power transfer. Failure to center the dip will result in a degraded Signal-to-Noise (S/N) ratio and inaccurate 90° pulse calibrations.

Step 3: Automated/Manual Shimming
  • Action: Optimize the Z0–Z5 room-temperature shims to ensure magnetic field homogeneity across the sample volume.

  • Validation Gate (Critical): Measure the Full Width at Half Maximum (FWHM) of the TMS peak. The protocol is self-validating only if the FWHM is ≤ 0.5 Hz. If the linewidth exceeds this threshold, the system must automatically reject the shim profile and re-shim, as broad lines will obscure the ~1.5 Hz long-range coupling between H-3 and H-5.

Step 4: Pulse Sequence Execution & Relaxation
  • ¹H NMR: Execute a standard 30° pulse sequence (zg30) with a relaxation delay ( D1​ ) of 1.5 seconds.

  • ¹³C NMR: Execute a power-gated broadband decoupling sequence (zgpg30).

  • Validation Gate: Set the D1​ for ¹³C to at least 2.5 seconds. Quaternary carbons (C-2, C-4, C=O) lack attached protons to facilitate rapid spin-lattice relaxation ( T1​ ). A D1​ that is too short will result in the complete disappearance of these critical quaternary peaks from the spectrum.

Step 5: Signal Processing
  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform (FT). Manually correct zero-order (PH0) and first-order (PH1) phases.

  • Validation Gate: The baseline must be perfectly flat, and all peaks must exhibit purely absorptive (positive) line shapes. Dispersive line shapes indicate a failure in phase correction, invalidating the integration values.

Workflow Visualization

The following diagram maps the logical flow and QA decision gates of the self-validating NMR protocol described above.

Self_Validating_NMR Start Sample Prep: CDCl3 + TMS (Internal Standard) Lock Deuterium Lock & Tune/Match (Maximize RF Transfer) Start->Lock Shim Gradient Shimming (Target: TMS FWHM ≤ 0.5 Hz) Lock->Shim Decision Is FWHM ≤ 0.5 Hz? Shim->Decision Decision->Shim No (Re-shim) Acq1H 1H Acq: zg30 (D1 = 1.5s) Decision->Acq1H Yes Acq13C 13C Acq: zgpg30 (D1 = 2.5s for Quaternary C) Decision->Acq13C Yes Process FT, Phasing & Baseline Correction (Ensure Absorptive Line Shapes) Acq1H->Process Acq13C->Process

Self-Validating High-Resolution NMR Acquisition Workflow for Pyrrole Derivatives.

References

  • Source: PubChem (National Institutes of Health)
  • Title: Organic Chemistry III - Nuclear Magnetic Resonance (NMR)
  • Title: Investigation of analgesic and neuropharmacological activities of methanolic bark extract (Contextual reference for Zomepirac synthesis)

Sources

Exploratory

Pharmacological Profiling of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate: Mechanistic Workflows and Assay Validation

Executive Summary As a Senior Application Scientist, I approach the pharmacological evaluation of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (EDPA) not merely as a static chemical entity, but as a highly dynamic pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacological evaluation of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (EDPA) not merely as a static chemical entity, but as a highly dynamic pharmacophore and prodrug scaffold. Structurally, EDPA serves a dual purpose in modern drug discovery: it is the foundational precursor to potent non-steroidal anti-inflammatory drugs (NSAIDs) such as zomepirac[1], and it acts as a critical building block for novel anti-mycobacterial agents targeting the MmpL3 transporter[2].

This technical guide dissects the mechanism of action of EDPA and its derivatives across two primary biological axes: esterase-dependent cyclooxygenase (COX) inhibition and mycobacterial membrane disruption . By establishing self-validating experimental protocols, we ensure that the observed in vitro data accurately reflects the underlying causality of the molecule's target engagement.

Pillar 1: Prodrug Dynamics & Cyclooxygenase (COX) Inhibition

The Causality of Esterase Activation

The ethyl ester moiety of EDPA is a deliberate structural feature designed to increase the molecule's lipophilicity, thereby facilitating passive diffusion across lipid bilayers. However, to act as a prostaglandin synthetase inhibitor[1], the molecule must interact with the critical Arg120 and Tyr385 residues deep within the COX-1/COX-2 active site.

The intact ester is sterically hindered and electronically incapable of forming the necessary salt bridges. Therefore, EDPA functions as a prodrug. It requires intracellular hydrolysis by carboxylesterases (CES1/CES2) to cleave the ester bond, yielding the active 1,4-dimethyl-1H-pyrrole-2-acetic acid [3]. Understanding this biotransformation is critical; screening the intact ester in a standard cell-free COX assay will yield a false negative unless esterase activity is introduced.

COX_Mechanism Prodrug EDPA (Prodrug) High LogP, Cell Permeable Esterase Intracellular Carboxylesterases Prodrug->Esterase Cellular Entry Active Active Pyrrole-2-Acetic Acid Binds Arg120 Esterase->Active Ester Hydrolysis COX COX-1 / COX-2 Active Site Active->COX Competitive Inhibition Effect Prostaglandin Synthesis Blocked COX->Effect Pathway Arrest

Esterase-dependent activation of EDPA and subsequent COX inhibition pathway.

Protocol 1: Esterase-Coupled In Vitro COX Inhibition Assay

To accurately profile EDPA, we utilize a modified fluorometric screening assay that artificially replicates intracellular esterase activity.

Self-Validating Checkpoint: This protocol includes a parallel assay arm pre-treated with Bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum esterase inhibitor. If EDPA is truly acting as a prodrug, BNPP pre-treatment will abolish its COX-inhibitory activity, proving that ester hydrolysis is the causal mechanism of activation.

  • Reagent Preparation: Prepare a 10 mM stock of EDPA in anhydrous DMSO. Reconstitute Porcine Liver Esterase (PLE) in Tris-HCl buffer (pH 7.4).

  • Prodrug Activation: Incubate 10 µM EDPA with 1 U/mL PLE at 37°C for 30 minutes.

    • Validation Arm: Incubate EDPA with PLE + 100 µM BNPP to block esterase activity.

  • Enzyme Incubation: Transfer 10 µL of the activation mix to a 96-well plate containing recombinant human COX-2 and hematin cofactor. Incubate for 10 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid and a fluorometric probe (e.g., ADHP).

  • Detection: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the initial velocity to determine the IC50 of the hydrolyzed active moiety.

Pillar 2: Mycobacterial MmpL3 Inhibition

The Causality of Transmembrane Disruption

Beyond its role as an NSAID precursor, the 1,4-dimethylpyrrole core of EDPA is a privileged scaffold in anti-tubercular drug design. Recent advances have demonstrated that pyrrole-2-carboxamides and carboxylates (derived directly from the EDPA scaffold) exhibit potent antibacterial activity against Mycobacterium tuberculosis[4].

These derivatives specifically target MmpL3 , the essential transporter responsible for flipping trehalose monomycolate (TMM) across the mycobacterial inner membrane[2]. The lipophilic dimethylpyrrole scaffold inserts into the transmembrane helices of MmpL3, collapsing the proton motive force required for mycolic acid translocation. This arrests cell wall biosynthesis and leads to rapid bacterial cell death.

MmpL3_Assay A 1. Mycobacterial Culture (Middlebrook 7H9) B 2. EDPA Derivative Dosing +[14C]-Acetate A->B C 3. Organic Lipid Extraction (CHCl3:MeOH) B->C D 4. Thin-Layer Chromatography (TMM/TDM Separation) C->D E 5. Autoradiography & Mycolic Acid Quantification D->E

Workflow for [14C]-acetate metabolic labeling to validate MmpL3 inhibition.

Protocol 2: [14C]-Acetate Metabolic Labeling Assay

To confirm that phenotypic cell death is causally linked to MmpL3 inhibition (and not general membrane toxicity), we must track the intracellular accumulation of TMM and the concurrent depletion of Trehalose Dimycolate (TDM).

Self-Validating Checkpoint: To definitively confirm MmpL3 as the target, utilize an M. smegmatis mutant strain overexpressing the mmpL3 gene[2]. A rightward shift in the MIC (induced resistance) in the overexpressing strain validates target specificity.

  • Culture Preparation: Grow M. smegmatis mc2155 in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.4.

  • Compound Dosing: Treat 5 mL culture aliquots with EDPA-derived MmpL3 inhibitors at 1×, 5×, and 10× MIC for 2 hours at 37°C.

  • Metabolic Labeling: Pulse the cultures with 1 µCi/mL of[1,2-14C]-acetate for 1 hour to radiolabel newly synthesized lipids.

  • Lipid Extraction: Harvest cells by centrifugation. Extract total lipids using a Chloroform:Methanol:Water (10:10:3, v/v/v) biphasic system.

  • TLC Separation: Spot the lower organic phase onto silica gel 60 F254 TLC plates. Develop the plates in a Chloroform:Methanol:Water (20:4:0.5) solvent system.

  • Autoradiography: Expose the TLC plate to a phosphor screen for 24 hours. Quantify the accumulation of TMM (which cannot be exported) and the depletion of TDM, confirming MmpL3 blockade.

Quantitative Pharmacological Profile

To contextualize the versatility of the EDPA scaffold, the following table summarizes the quantitative efficacy of the parent prodrug and its key derivatives across different biological targets.

Compound / ScaffoldBiological TargetAssay TypeEfficacy / PotencyReference
EDPA (Intact Ester) COX-1 / COX-2Cell-Free BiochemicalInactive (IC50 > 100 µM)Mechanistic Baseline
1,4-dimethyl-1H-pyrrole-2-acetic acid COX-1 / COX-2Cell-Free BiochemicalModerate InhibitionMechanistic Baseline
Zomepirac (EDPA Derivative)Prostaglandin SynthetaseIn Vivo AnalgesiaHigh Potency NSAID[[5]]()
Pyrrole-2-carboxamides MmpL3 (M. tb)Whole-Cell MIC< 0.016 µg/mL2
ENBHEDPC (Pyrrole-2-carboxylate)M. tb H37RvWhole-Cell MIC0.7 µg/mL4

References

  • MDPI - Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at:[Link]

  • PMC / NIH - Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Available at:[Link]

  • Wikipedia - Zomepirac (Chemical Structure and Mechanism). Available at:[Link]

  • PubChem - Zomepirac | C15H14ClNO3 | CID 5733. Available at:[Link]

Sources

Foundational

Technical Guide: Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (EDPA) in Drug Discovery

Executive Summary Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (EDPA) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and advanced organic synthesis. As an electron-rich pyrrole derivative, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (EDPA) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and advanced organic synthesis. As an electron-rich pyrrole derivative, it serves as a critical building block for non-steroidal anti-inflammatory drugs (NSAIDs), most notably as the direct synthetic precursor to Zomepirac and related Tolmetin analogs[1].

This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, material safety data, laboratory handling guidelines, and field-proven synthetic protocols for utilizing EDPA in drug development workflows.

Physicochemical Profiling & MSDS Overview

Understanding the fundamental properties of EDPA is critical for predicting its behavior in complex reaction matrices. The electron-donating methyl groups at the C1 and C4 positions significantly increase the electron density of the pyrrole ring, making it highly reactive toward electrophiles but also susceptible to oxidative degradation[2].

Quantitative Data Summary
ParameterSpecification / Data
Chemical Name Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
CAS Registry Number 33369-47-0
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name ethyl 2-(1,4-dimethylpyrrol-2-yl)acetate
Physical State Clear to pale-yellow oil (may crystallize at low temps)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in H₂O
GHS Hazard Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Laboratory Handling & Storage Guidelines

Due to the innate nucleophilicity of the pyrrole ring, EDPA requires stringent handling protocols to prevent auto-oxidation and acid-catalyzed polymerization.

Storage Protocol
  • Atmosphere: Must be stored under an inert atmosphere (Argon or high-purity Nitrogen). Oxygen exposure leads to the formation of N-oxides and subsequent ring cleavage.

  • Temperature: Store refrigerated at 2–8°C.

  • Light Sensitivity: Store in amber borosilicate glass vials to prevent UV-induced radical polymerization.

Self-Validation Check (Quality Control): Pure EDPA presents as a clear to pale-yellow liquid. If the reagent has darkened to a deep brown or black, this is a definitive indicator of oxidative degradation or polymerization. Causality: The conjugated π -system of the pyrrole readily forms highly colored polymeric oligomers when exposed to air. Degraded batches must be purified via vacuum distillation prior to use in sensitive coupling reactions.

PPE & Safety

Handle strictly within a certified fume hood. Required PPE includes nitrile gloves (double-gloving recommended for prolonged handling), safety goggles, and a standard lab coat. In case of skin contact, wash immediately with copious amounts of water, as the ester and pyrrole functionalities can cause localized dermal irritation.

Mechanistic Role in Drug Discovery

EDPA is not just a passive intermediate; its substitution pattern is strategically designed for regioselective functionalization. In the synthesis of NSAIDs like Zomepirac, the goal is to attach an aroyl group to the pyrrole core[1].

The Causality of Regioselectivity: The C2 position is blocked by the acetate group. The C1 (N-methyl) and C4 (methyl) groups are electron-donating via induction and hyperconjugation, respectively. This funnels electron density directly to the unsubstituted C3 and C5 positions. However, the bulky ethyl acetate group at C2 creates significant steric hindrance at C3. Consequently, the C5 position becomes both kinetically and thermodynamically favored for Electrophilic Aromatic Substitution (EAS).

G EDPA Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (Starting Material) Acylation Vilsmeier-Haack Acylation (N,N-dimethyl-p-chlorobenzamide, POCl3) EDPA->Acylation Electrophilic Substitution at C5 Intermediate Ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl- 1H-pyrrole-2-acetate Acylation->Intermediate Saponification Saponification (NaOH, H2O/EtOH) Intermediate->Saponification Ester Hydrolysis Zomepirac Zomepirac (NSAID) (Active Pharmaceutical Ingredient) Saponification->Zomepirac COX COX-1 / COX-2 Enzymes (Target Inhibition) Zomepirac->COX Pharmacological Action PG Decreased Prostaglandin Synthesis (Anti-inflammatory Effect) COX->PG Downstream Effect

Fig 1: Synthetic workflow and pharmacological pathway of EDPA to Zomepirac.

Experimental Protocol: Synthesis of Zomepirac Precursor

Standard Friedel-Crafts acylation utilizing Aluminum Chloride (AlCl₃) is often too harsh for highly activated pyrroles, leading to rapid polymerization[3]. To circumvent this, a modified Vilsmeier-Haack Acylation is the field-proven standard. By utilizing an amide and Phosphorus Oxychloride (POCl₃), we generate a milder, highly selective chloroiminium electrophile.

Step-by-Step Methodology

Step 1: Electrophile Generation

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Argon inlet.

  • Add N,N-dimethyl-p-chlorobenzamide (1.1 equivalents) and dissolve in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Cool the reaction vessel to 0°C using an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise over 15 minutes. Stir for 30 minutes at 0°C.

    Self-Validation Check: The solution must transition from clear to a pale-yellow/orange complex, indicating the successful formation of the Vilsmeier chloroiminium ion. If no color change occurs, the DCE may contain moisture, which aggressively quenches POCl₃.

Step 2: Regioselective Acylation 5. Dissolve EDPA (1.0 equivalent) in 20 mL of anhydrous DCE. 6. Add the EDPA solution dropwise to the Vilsmeier complex at 0°C to control the exothermic attack of the electron-rich C5 position. 7. Remove the ice bath and heat the reaction to reflux (80°C) for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3).

Step 3: Hydrolysis and Isolation 8. Cool the mixture to room temperature. 9. Carefully quench the reaction by pouring it into a vigorously stirred aqueous solution of Sodium Acetate (NaOAc) (3.0 equivalents in 100 mL H₂O). > Self-Validation Check: Monitor the pH during the quench. The pH must be maintained around 7–8. Causality: The initial reaction product is an iminium salt. Mild basic hydrolysis with NaOAc converts the iminium intermediate to the final aroyl ketone without prematurely saponifying the C2 ethyl ester. 10. Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify the crude product via silica gel flash chromatography to yield Ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate [1].

Analytical Characterization Standards

To confirm the successful C5-acylation of EDPA, researchers should rely on the following analytical markers:

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the C5-proton (typically around δ 6.5 ppm in the starting material) is the primary indicator of successful regioselective substitution. The C3-proton will appear as a distinct singlet around δ 5.9–6.1 ppm due to the lack of adjacent coupling partners.

  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]+ corresponding to the acylated product. The presence of the chlorine atom from the 4-chlorobenzoyl group will yield a characteristic 3:1 isotopic pattern (M : M+2).

References

  • Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | C10H15NO2 | CID 118467 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Zomepirac (Synthesis and Pharmacology) Source: Wikipedia URL:[Link]

  • 4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic Acid, a Major Metabolite Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Chromatographic Purification Strategies for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate: Overcoming Acid Sensitivity and Isomeric Co-elution

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Isolation of pharmaceutical intermediates, NSAID precursor synthesis (e.g., Zomepirac analogs), and heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Isolation of pharmaceutical intermediates, NSAID precursor synthesis (e.g., Zomepirac analogs), and heterocyclic scaffold generation.

Introduction & Mechanistic Rationale

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is a highly valuable building block in medicinal chemistry, historically utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Zomepirac and Tolmetin analogs[1]. While its synthesis via the alkylation or esterification of pyrrole precursors is well-documented[2], the downstream chromatographic purification of this molecule presents significant challenges that are often overlooked in standard literature.

The Core Challenge: Acid-Catalyzed Degradation The 1,4-dimethylpyrrole core is an electron-rich heteroaromatic system. The presence of the electron-donating methyl groups further increases the electron density on the pyrrole ring, making it highly susceptible to electrophilic attack, rapid oxidation, and acid-catalyzed polymerization.

Field-Proven Insight: Standard purification workflows often fail here. If a chemist applies standard reversed-phase high-performance liquid chromatography (RP-HPLC) using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, the pyrrole will degrade on-column, leading to severe peak tailing, low mass recovery, and the appearance of dark red/brown polymeric bands. Similarly, standard acidic silica gel (pH ~4.5–5.5) used in normal-phase flash chromatography can induce decomposition during bulk purification. Therefore, the protocols below are strictly designed around neutral to slightly basic chromatographic environments to ensure a self-validating, high-yield recovery system.

Physicochemical Data Summary

Understanding the physical properties of the target molecule is critical for selecting the correct stationary and mobile phases. With an XLogP3 of ~1.2, the molecule is moderately lipophilic, meaning it will elute readily in mid-polar normal-phase gradients and require moderate organic concentrations in reversed-phase systems.

PropertyValueClinical / Chemical Significance
Chemical Name Ethyl 1,4-dimethyl-1H-pyrrole-2-acetateTarget analyte
CAS Number 33369-47-0[3]Standard registry identifier
Molecular Formula C10H15NO2-
Molecular Weight 181.23 g/mol [4]Used for MS/ESI+ adduct tracking (m/z 182.1[M+H]+)
Lipophilicity (XLogP3) ~1.2[4]Dictates moderate retention on C18 columns
UV Absorption Max ~245 - 255 nmOptimal wavelength for UV/DAD monitoring
Stability Acid-sensitive, light-sensitiveRequires buffered mobile phases and amber vials

Purification Workflow & Decision Matrix

The following decision tree outlines the logical progression from crude synthesis to final analytical-grade isolation.

PurificationWorkflow Crude Crude Ethyl 1,4-dimethyl- 1H-pyrrole-2-acetate Decision Purification Scale? Crude->Decision NP_Flash Normal-Phase Flash (Bulk: >1g) Decision->NP_Flash Scale-up / Desalting RP_HPLC Prep RP-HPLC (High Purity: <1g) Decision->RP_HPLC Isomer Polishing NP_Cond Base-Deactivated Silica Hexane/EtOAc + 1% TEA NP_Flash->NP_Cond RP_Cond End-capped C18 MeCN / 10mM NH4OAc (pH 7) RP_HPLC->RP_Cond Pure_NP Purified Intermediate (90-95% Purity) NP_Cond->Pure_NP Pure_RP Analytical Grade (>99% Purity) RP_Cond->Pure_RP

Caption: Decision matrix for the purification of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate based on scale.

Experimental Protocols

Protocol A: Bulk Scale-Up via Normal-Phase Flash Chromatography

Objective: Isolate multi-gram quantities of the ester from crude reaction mixtures while preventing acid-catalyzed on-column polymerization[2].

Materials & Reagents:

  • Stationary Phase: Base-washed Silica Gel (60 Å, 40-63 µm) OR standard silica gel pre-treated with Triethylamine (TEA).

  • Mobile Phase A: Hexane (HPLC Grade) + 1% v/v TEA.

  • Mobile Phase B: Ethyl Acetate (HPLC Grade) + 1% v/v TEA.

  • Detection: UV at 254 nm.

Step-by-Step Methodology:

  • Column Passivation: If using standard silica, flush the packed column with 3 column volumes (CV) of Hexane containing 5% TEA to neutralize acidic silanol sites. Follow with 2 CV of Mobile Phase A (1% TEA) to equilibrate.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Causality note: Do not dry-load onto standard silica, as the concentrated sample will sit on active acidic sites, leading to immediate degradation. If dry-loading is necessary, use neutral Celite 545.

  • Gradient Elution:

    • 0–2 CV: 0% B (Isocratic hold to elute non-polar aliphatic impurities).

    • 2–10 CV: Linear gradient from 0% to 20% B.

    • 10–12 CV: Isocratic hold at 20% B (Target compound typically elutes here).

  • Fraction Handling: Monitor fractions via TLC (Hexane:EtOAc 8:2, visualizing with UV and iodine; avoid acidic stains like p-Anisaldehyde unless heated immediately, as the pyrrole will turn black).

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure at a water bath temperature strictly <35°C to prevent thermal degradation.

Protocol B: High-Purity Isolation via Preparative RP-HPLC

Objective: Achieve >99% purity by resolving the target molecule from closely related structural isomers (e.g., 1,3-dimethyl or 1,5-dimethyl regioisomers) that co-elute in normal-phase systems.

Materials & Reagents:

  • Stationary Phase: Fully end-capped C18 Preparative Column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm). Causality note: End-capping minimizes residual silanol interactions which can act as Lewis acids and degrade the pyrrole.

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 7.0. (CRITICAL: Do not use TFA or Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 15.0 mL/min.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B to ensure no residual acidic modifiers from previous users remain in the lines.

  • Equilibration: Equilibrate the column at 30% B for 5 minutes.

  • Sample Injection: Dissolve the sample in pure Acetonitrile (up to 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter. Inject 500 µL per run.

  • Gradient Method:

    • 0.0 - 2.0 min: 30% B (Isocratic hold)

    • 2.0 - 12.0 min: 30% -> 70% B (Shallow linear gradient for isomer resolution)

    • 12.0 - 14.0 min: 70% -> 100% B (Column wash)

    • 14.0 - 17.0 min: 30% B (Re-equilibration)

  • Fraction Collection & Recovery: Collect peaks triggering at 250 nm. Because the mobile phase contains water, immediately extract the pooled aqueous fractions with Dichloromethane (3 x 20 mL) rather than lyophilizing, as prolonged exposure to aqueous environments can initiate ester hydrolysis. Dry the organic layer over anhydrous Na2​SO4​ and evaporate under a stream of nitrogen.

Analytical Validation (Self-Validating System)

To ensure the integrity of the purified Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, the final product must be validated:

  • LC-MS (ESI+): Run on a short C18 analytical column using the same neutral Ammonium Acetate/MeCN gradient. The presence of a dominant m/z 182.1 [M+H]+ confirms the intact ester[4]. The absence of m/z 363 [2M+H]+ dimers confirms that polymerization was successfully prevented during purification.

  • Visual Inspection: The purified oil/solid should be pale yellow to colorless. A dark red or brown hue is a definitive indicator of pyrrole oxidation/polymerization, signaling a failure in maintaining neutral pH constraints.

References

  • ECHA CHEM. "Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate - Substance Identity and Properties." European Chemicals Agency. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 118467, Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate." PubChem. Available at: [Link]

  • PrepChem. "Synthesis of ethyl 1,4-dimethyl-5-(1-methyl-5'-chloropyrrol-2-oyl)pyrrole-2-acetate." PrepChem Database. Available at:[Link]

  • Carson, J. R. "Preparation of pyrrole esters (WO1982002044A1)." Google Patents.

Sources

Application

Application Note: Mild Esterification Strategies for 1,4-Dimethyl-1H-Pyrrole-2-Acetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Introduction & Mechanistic Rationale

1,4-dimethyl-1H-pyrrole-2-acetic acid is a highly valued building block in medicinal chemistry. It serves as a critical precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)—analogous to tolmetin and zomepirac—as well as novel multitargeted receptor tyrosine kinase inhibitors[1][2].

Despite its utility, the functionalization of this substrate presents a significant chemical challenge. The electron-rich pyrrole nucleus is notoriously sensitive to strongly acidic environments. Exposure to standard Fischer esterification conditions (e.g., refluxing alcohols with H₂SO₄ or p-TsOH) predictably leads to rapid decarboxylation, unwanted electrophilic aromatic substitution at the unsubstituted C3 or C5 positions, or catastrophic acid-catalyzed ring polymerization[3].

The Causality of Reagent Selection: To preserve the structural integrity of the pyrrole ring, esterification must proceed under mild, neutral, or mildly basic conditions. By bypassing the protonation of the carboxylic acid (which requires strong acid), we instead activate the carboxylate electronically or utilize highly reactive alkylating agents[4]. This guide details three field-proven, high-yielding methodologies tailored specifically for pyrrole-2-acetic acid derivatives.

Esterification Decision Matrix

Selecting the optimal reagent system depends entirely on the steric and electronic nature of the target ester. The following logical workflow dictates the experimental choice to maximize yield and minimize purification bottlenecks.

Workflow A 1,4-dimethyl-1H-pyrrole-2-acetic acid B Select Esterification Strategy A->B C1 Methyl Ester B->C1 C2 Primary/Secondary Alkyl Ester B->C2 C3 Bulky/Sensitive Ester B->C3 D1 TMS-Diazomethane (MeOH/DCM, 0°C) C1->D1 D3 EDC·HCl + DMAP (DCM, 0°C-RT) C1->D3 Alternative D2 Alkyl Halide + K2CO3 (DMF, RT-50°C) C2->D2 C3->D3

Decision matrix for the mild esterification of 1,4-dimethyl-1H-pyrrole-2-acetic acid.

Quantitative Comparison of Reagent Systems

To ensure a self-validating experimental design, chemists should benchmark their expected outcomes against the following standardized parameters.

Reagent SystemOptimal Target EsterTypical YieldReaction TimeTemp RangeKey Mechanistic Advantage
EDC·HCl / DMAP Alkyl, Aryl, Bulky80–95%4–12 h0 °C → RTOperates at neutral pH; water-soluble urea byproduct simplifies purification.
R-X / K₂CO₃ Primary, Benzyl, Allyl85–98%2–8 hRT → 50 °CProceeds via Sₙ2 attack of the carboxylate; completely avoids acidic coupling agents.
TMS-Diazomethane Methyl only>95%0.5–2 h0 °C → RTExtremely rapid kinetics; no aqueous workup required (volatiles simply evaporated).

Detailed Experimental Protocols

Protocol A: Steglich Esterification (EDC·HCl / DMAP)

Best for: Complex, bulky, or secondary alcohols where alkyl halides are unavailable or unreactive.

Mechanistic Insight: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium species that is readily attacked by the alcohol. EDC is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting urea byproduct is highly water-soluble. This allows for removal via simple aqueous extraction, avoiding silica gel chromatography which can sometimes degrade sensitive pyrrole esters.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 1,4-dimethyl-1H-pyrrole-2-acetic acid (1.0 equiv.) and the target alcohol (1.2 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP (0.1 equiv.) in one portion.

  • Activation: Add EDC·HCl (1.2 to 1.5 equiv.) portion-wise over 5 minutes. Self-Validation Check: The solution should remain clear; immediate precipitation indicates moisture contamination.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor conversion via TLC (typically 30% EtOAc in Hexanes; visualize with UV and KMnO₄).

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 0.5 M HCl (briefly, to protonate and remove DMAP and residual EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.

Protocol B: Base-Promoted Alkylation

Best for: Benzyl, allyl, ethyl, and primary alkyl esters.

Mechanistic Insight: This method entirely bypasses the need for activating the carbonyl carbon. Instead, a mild base (K₂CO₃) deprotonates the acetic acid side chain to form a nucleophilic carboxylate anion, which then performs an Sₙ2 attack on an alkyl halide[4]. DMF is utilized to solvate the potassium cation, leaving the carboxylate "naked" and highly reactive.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1,4-dimethyl-1H-pyrrole-2-acetic acid (1.0 equiv.) in anhydrous DMF (0.3 M). Add finely powdered, anhydrous K₂CO₃ (1.5 equiv.). Stir at room temperature for 15–30 minutes to ensure complete carboxylate salt formation.

  • Alkylation: Dropwise, add the corresponding alkyl halide (e.g., ethyl iodide or benzyl bromide) (1.2 equiv.).

  • Propagation: Stir the mixture at room temperature. If using less reactive alkyl chlorides, gently heat the reaction to 50 °C. Stir for 2–8 hours until LCMS or TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction by pouring it into a 5-fold volume of ice water. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Critical DMF Removal: Wash the combined organic layers vigorously with distilled water (at least 4 times) followed by brine. Causality Note: Failing to perform extensive aqueous washing will leave residual DMF in the organic layer, which severely suppresses the crystallization of the final product and artificially inflates NMR integration.

  • Isolation: Dry over MgSO₄, filter, and evaporate the solvent to yield the highly pure ester.

References

  • Efficient Synthesis of 1,3,5-Trisubstituted (Pyrrol-2-yl)acetic Acid Esters via Dual Nucleophilic Reactions... Organic Letters - ACS Publications. Available at:[Link]

  • A new fully heterogeneous synthesis of pyrrole-2-acetic acid derivatives. RSC Advances. Available at:[Link]

  • US4493935A - Preparation of 1H-pyrrol-2-acetic acid esters.Google Patents.
  • Novel Potent Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitors... Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate Crystallization

Welcome to the Technical Support Center for the crystallization of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the purification of this important intermediate. By understanding the root causes of impurity incorporation, you can develop robust and reproducible crystallization processes.

Section 1: Troubleshooting Guide

This section addresses specific issues that can arise during the crystallization of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, providing potential causes and actionable solutions.

Issue 1: Oiling Out or Formation of a Liquid Phase Instead of Crystals

Question: My compound is separating as an oil or sticky precipitate rather than a crystalline solid upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal nucleation to occur properly. This is a common issue, especially with compounds that have relatively low melting points or when a solvent system is not optimized.[1] Impurities can also suppress the melting point of the mixture, exacerbating this problem.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Supersaturation is too high. 1. Increase the solvent volume: Add more of the primary ("good") solvent to the heated mixture to reduce the overall concentration.[1] 2. Slow down the cooling process: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath. This provides more time for orderly crystal lattice formation.[2]Rapid cooling from a highly supersaturated solution can cause the solute to crash out of solution as an amorphous oil because the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice.
Inappropriate solvent system. 1. Alter the solvent polarity: If using a single solvent, try a different one with slightly lower dissolving power. 2. Introduce an anti-solvent: If using a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) to the warm solution until slight turbidity is observed, then reheat to clarify and cool slowly.The goal is to find a solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. An anti-solvent reduces the overall solubility of the compound in the solution, promoting crystallization.
Presence of significant impurities. 1. Perform a pre-purification step: Consider a quick column chromatography or an acid-base wash to remove major impurities before crystallization.[3][4] 2. Utilize activated charcoal: If colored impurities are present, adding a small amount of activated charcoal to the hot solution and then filtering it can remove them.[1]Impurities can interfere with crystal lattice formation and depress the melting point of the solid. Removing them can significantly improve crystallization behavior.

Experimental Protocol: Two-Solvent Recrystallization to Prevent Oiling Out

  • Dissolve the crude Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, ethanol).[5]

  • While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Issue 2: Poor Crystal Yield

Question: I am getting a very low recovery of my product after crystallization. What are the likely reasons and how can I improve the yield?

Answer:

A low yield can be attributed to several factors, the most common being the use of an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[1] Other causes include incomplete crystallization or premature filtration.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Excessive solvent used. 1. Reduce the initial solvent volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[2] 2. Evaporate some solvent: If too much solvent has been added, carefully boil off a portion of it to re-concentrate the solution before cooling.[1]The yield is directly related to the difference in solubility of the compound at high and low temperatures. Using too much solvent means that even at low temperatures, a substantial amount of the product will remain dissolved.
Crystallization is incomplete. 1. Increase cooling time/lower temperature: Ensure the solution has been given adequate time to cool and that the final temperature is sufficiently low to minimize solubility. 2. Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites.[1] 3. Add a seed crystal: Introduce a tiny crystal of the pure product to the cooled solution to initiate crystallization.[1]Crystallization is a kinetic process. Providing sufficient time, lower temperatures, and nucleation sites can help overcome the activation energy barrier for crystal formation.
Premature filtration. Check for complete crystallization: Before filtering, ensure that no further crystal formation is occurring. You can check this by observing the solution over time in the ice bath.Filtering the solution before crystallization is complete will leave a significant amount of the product in the filtrate.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Crystal Yield Observed check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor too_much_solvent Probable Cause: Excessive Solvent check_mother_liquor->too_much_solvent Significant Product Present incomplete_crystallization Probable Cause: Incomplete Crystallization check_mother_liquor->incomplete_crystallization Little Product Present concentrate Solution: Concentrate Solution by Evaporation too_much_solvent->concentrate recool Solution: Cool for Longer / at Lower Temp incomplete_crystallization->recool concentrate->recool seed_or_scratch Solution: Add Seed Crystal or Scratch Flask recool->seed_or_scratch end Improved Yield seed_or_scratch->end

Caption: A workflow diagram for troubleshooting low crystallization yield.

Issue 3: Impurities Remain in the Final Crystalline Product

Question: After crystallization, my product is still not pure. What could be the cause and what are the best strategies to improve purity?

Answer:

The presence of impurities in the final product after crystallization can result from several factors, including the rapid formation of crystals which can trap impurities within the lattice, or the co-crystallization of impurities that have similar solubility profiles to the desired product.[3][4]

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Crystals formed too quickly. Slow down the crystallization rate: Use a slightly larger volume of solvent and allow for a slower cooling process. Avoid shocking the solution by placing it directly into an ice bath from a high temperature.[1]Slower crystal growth allows for the selective incorporation of the desired molecules into the crystal lattice, while impurities are more likely to remain in the solution.
Inappropriate solvent choice. Screen for a more selective solvent: The ideal solvent should dissolve the desired compound well when hot, but dissolve the impurities well at all temperatures. Experiment with different solvents or solvent mixtures.[6]Solvent selection is crucial for effective purification. A good solvent will maximize the solubility difference between the product and impurities at different temperatures.
Co-crystallization of impurities. 1. Perform a second recrystallization: Sometimes a single crystallization is not sufficient to remove all impurities. A second recrystallization can significantly improve purity. 2. Use a different solvent system for the second recrystallization: This can be effective if the impurity has a different solubility profile in a different solvent.If an impurity has a very similar structure and solubility to the product, it may co-crystallize. Changing the solvent can alter the solubility of both the product and the impurity, potentially leading to better separation.
Residual starting materials or by-products. Consider a pre-purification step: An acid wash can remove basic impurities, while a base wash can remove acidic impurities.[7][8][9] For non-polar impurities, a wash with a non-polar solvent like hexane may be effective.Chemical washes can selectively remove certain types of impurities before the crystallization step, making the subsequent purification more effective.

Analytical Protocol: Assessing Purity

To effectively troubleshoot, it is essential to identify the nature of the impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can help identify known impurities by comparing retention times with standards.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the structure of impurities if they are present in sufficient concentration.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[12][13][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate?

A1: Impurities can originate from starting materials, reagents, or be formed as by-products during the reaction.[3] For pyrrole derivatives, common impurities may include unreacted starting materials, partially reacted intermediates, and products from side reactions such as polymerization or oxidation of the pyrrole ring.

Q2: How do I choose the best solvent for crystallization?

A2: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures. A good starting point is to test small amounts of your crude product in various solvents of different polarities (e.g., ethanol, ethyl acetate, toluene, hexanes).[2][15]

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, a two-solvent system is often very effective.[5] You would dissolve your compound in a minimal amount of a hot "good" solvent where it is very soluble, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. This technique allows for fine-tuning of the solubility and can lead to excellent crystal formation.

Q4: My crystals are very fine needles and are difficult to filter. What can I do?

A4: The formation of fine needles is often a result of rapid crystal growth.[16] To encourage the growth of larger, more easily filterable crystals, you should slow down the crystallization process. This can be achieved by using a slightly more dilute solution and allowing it to cool more slowly. Avoiding agitation during the initial stages of crystal growth can also help.

Q5: What is the purpose of a "seed crystal"?

A5: A seed crystal is a small, pure crystal of your compound that is added to the cooled solution to initiate crystallization.[1] It provides a pre-existing template for other molecules to deposit onto, which can help to overcome the energy barrier for nucleation and induce crystallization in a reluctant solution.

Q6: How does polymorphism affect my crystallization process?

A6: Polymorphism is the ability of a compound to exist in more than one crystalline form.[3][4] Different polymorphs can have different solubilities, melting points, and stabilities. It is important to control the crystallization conditions (e.g., solvent, cooling rate, temperature) to consistently produce the desired polymorph, as this can affect the downstream processing and final product performance.[16][17]

Impurity-Process Relationship Diagram:

Impurity_Relationship cluster_process Crystallization Process Parameters cluster_impurities Impurity Issues CoolingRate Cooling Rate OilingOut Oiling Out CoolingRate->OilingOut Too Fast LowPurity Low Purity CoolingRate->LowPurity Too Fast Solvent Solvent Choice Solvent->OilingOut Suboptimal Solvent->LowPurity Poor Selectivity PoorYield Poor Yield Solvent->PoorYield Too Good Concentration Concentration Concentration->OilingOut Too High Concentration->LowPurity Too High Concentration->PoorYield Too Low

Caption: Relationship between process parameters and common impurity issues.

References

  • Vertex AI Search. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • Syrris. (2024, October 22).
  • ACS Publications. (2020, November 5).
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
  • PMC. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
  • YouTube. (2022, July 8).
  • Guide for crystalliz
  • Analytical Methods. (n.d.).
  • Chemical Science. (2021, January 20).
  • PMC. (2024, September 4).
  • Reddit. (2014, August 4).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • RSC Publishing - The Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubMed. (2020, January 4). Assessing the mutagens ethylnitrolic acid and 2-methyl-1,4-dinitro-pyrrole in meat products: Sample preparation and simultaneous analysis by LC-MS/MS.
  • ACS Publications. (2010, April 16).
  • University of Bristol Research Portal. (2016, January 11). A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chroma.
  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

Sources

Optimization

Technical Support Center: Troubleshooting 1,4-Dimethylpyrrole Esterification

Welcome to the Technical Support Center. 1,4-Dimethylpyrrole derivatives are highly electron-rich heterocycles, making them exceptionally sensitive to acidic conditions and prone to side reactions such as polymerization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,4-Dimethylpyrrole derivatives are highly electron-rich heterocycles, making them exceptionally sensitive to acidic conditions and prone to side reactions such as polymerization, regiochemical scrambling, and decarboxylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side products and maximize esterification yields.

Part 1: Causality & Mechanism (FAQs)

Q: Why does my 1,4-dimethylpyrrole-2-carboxylic acid completely degrade into 1,4-dimethylpyrrole during standard Fischer esterification (H₂SO₄/MeOH)? A: Pyrrole-2-carboxylic acids are highly susceptible to acid-catalyzed decarboxylation. Under the highly acidic conditions of a Fischer esterification, the carboxyl group undergoes protonation and subsequent addition of water, leading to the formation of a protonated carbonic acid intermediate. This intermediate rapidly undergoes C-C bond cleavage, releasing CO₂ and leaving behind the[1]. Solution: Avoid strong Brønsted acids entirely. Shift to mild, base-promoted esterification strategies such as alkylation with an alkyl halide and potassium carbonate (K₂CO₃).

Q: I switched to a Steglich esterification (DCC/DMAP) to avoid acid, but my yield is low and I am isolating a highly polar byproduct. What is happening? A: You are likely observing the formation of an N-acylurea side product. In a Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is too slow (often due to steric hindrance from the 1,4-dimethyl groups on the pyrrole ring), the O-acylisourea undergoes a spontaneous intramolecular O-to-N acyl migration. This forms a stable, unreactive [2]. Solution: Ensure you are using a stoichiometric or slightly excess amount of DMAP (4-dimethylaminopyridine). DMAP acts as a superior nucleophilic acyl transfer catalyst, reacting with the O-acylisourea much faster than the migration can occur, forming an active N-acylpyridinium intermediate that rapidly traps the alcohol.

Q: When attempting direct electrophilic esterification of the 1,4-dimethylpyrrole ring using ethyl chloroformate, the reaction turns black and yields a complex mixture. How do I prevent this? A: The 1,4-dimethylpyrrole core is exceptionally electron-rich. Direct electrophilic substitution with chloroformates generates HCl as a byproduct. The localized high acidity causes the electron-rich pyrrole rings to undergo rapid acid-catalyzed polymerization, resulting in the "black tar" you observe. Furthermore, while the 2- and 5-positions are electronically favored for electrophilic attack, the 3-position can also react, leading to [3]. Solution: Introduce a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl immediately. Alternatively, use a stepwise Vilsmeier-Haack formylation (which is highly regioselective and mild) followed by oxidation and subsequent esterification.

Part 2: Quantitative Data & Method Selection

The following table summarizes the quantitative expectations and primary side products associated with various esterification strategies for 1,4-dimethylpyrrole-2-carboxylic acid.

Esterification MethodReagents / ConditionsPrimary Side ProductCausalityTypical Yield
Fischer Esterification MeOH, H₂SO₄ (cat.), Reflux1,4-DimethylpyrroleAcid-catalyzed decarboxylation< 10%
Steglich (No DMAP) DCC, ROH, CH₂Cl₂, RTN-AcylureaO-to-N acyl migration30 - 40%
Steglich (Optimized) DCC, DMAP, ROH, CH₂Cl₂, RTDicyclohexylurea (DCU)Incomplete DCU precipitation80 - 90%
Base-Promoted Alkylation K₂CO₃, Alkyl Halide, DMF, 60°CAlkene (from halide)E2 elimination of alkyl halide85 - 95%

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Steglich Esterification (Avoiding N-Acylurea)

This protocol utilizes DMAP as an acyl transfer catalyst to outcompete the O-to-N acyl migration pathway.

  • Preparation: Dissolve 1.0 eq of 1,4-dimethylpyrrole-2-carboxylic acid and 1.2 eq of the target alcohol in anhydrous CH₂Cl₂ (0.2 M) under an inert N₂ atmosphere.

  • Catalyst Addition: Add 0.1 to 0.5 eq of DMAP. Causality: Adding DMAP before the coupling agent ensures immediate trapping of the O-acylisourea intermediate.

  • Coupling: Cool the mixture to 0 °C. Slowly add 1.1 eq of DCC (or EDC·HCl for easier aqueous byproduct removal).

  • Reaction: Stir for 5 minutes at 0 °C, then allow the reaction to warm to room temperature for 2-4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The successful progression of the reaction is validated by two simultaneous visual cues: the disappearance of the highly polar baseline carboxylic acid spot on the TLC plate, and the physical formation of a white precipitate (DCU) in the flask.

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine to remove DMAP and residual acid. Dry over MgSO₄ and concentrate.

Protocol B: Base-Promoted Alkylation (Avoiding Decarboxylation)

This protocol completely avoids acidic conditions, eliminating the risk of decarboxylation.

  • Salt Formation: Dissolve 1.0 eq of 1,4-dimethylpyrrole-2-carboxylic acid in anhydrous DMF (0.2 M). Add 2.0 eq of finely powdered, anhydrous K₂CO₃. Stir for 15 minutes at room temperature to pre-form the carboxylate salt.

  • Alkylation: Add 1.5 eq of the desired alkyl halide (e.g., ethyl iodide) dropwise.

  • Heating: Heat the reaction to 60 °C for 4 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in water and extract with EtOAc. Analyze via TLC. If a highly non-polar, UV-active spot appears (indicating decarboxylated 1,4-dimethylpyrrole), your heating block temperature is too high or localized hot spots are occurring. Adjust the temperature down to 50 °C.

  • Workup: Quench the main reaction with ice water, extract with EtOAc (3x), wash the organic layer thoroughly with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Part 4: Visual Workflows

Pathway Start 1,4-Dimethylpyrrole-2-carboxylic acid Acid Acidic Conditions (H+) Start->Acid Fischer Esterification Base Mild Basic Conditions Start->Base Steglich / Alkylation Inter Protonated Carboxyl Intermediate Acid->Inter Ester Desired Ester Product Base->Ester High Yield Decarb Decarboxylation (CO2 loss) Side Product: 1,4-Dimethylpyrrole Inter->Decarb Rapid C-C Cleavage

Reaction pathways for pyrrole-2-carboxylic acid showing decarboxylation vs esterification.

Troubleshooting Issue Identify Major Side Product Tar Black Tar / Polymerization (Direct Esterification) Issue->Tar Decarb Decarboxylated Pyrrole (Acidic Conditions) Issue->Decarb Urea N-Acylurea (DCC Coupling) Issue->Urea SolTar Add DIPEA to Scavenge HCl or Use Vilsmeier-Haack Tar->SolTar SolDecarb Avoid Strong Acids Use K2CO3 + Alkyl Halide Decarb->SolDecarb SolUrea Add Stoichiometric DMAP or Switch to EDC/HOBt Urea->SolUrea

Troubleshooting workflow for identifying and resolving common pyrrole esterification side products.

References

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid Journal of the American Chemical Society URL:[Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate Organic Syntheses URL:[Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters Organic Letters URL:[Link]

Sources

Troubleshooting

Temperature optimization for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate stability

Technical Support Center: Temperature Optimization & Stability Troubleshooting for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Temperature Optimization & Stability Troubleshooting for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducibility when working with alkylated pyrrole esters. Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS 33369-47-0)[1] is a highly versatile intermediate in drug development, but its electron-rich pyrrole core makes it uniquely susceptible to temperature-dependent degradation.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the scientific integrity of your workflows.

The Mechanistic Basis of Thermal Instability

To optimize temperature, we must first understand the causality of degradation. Alkylated pyrroles do not simply "break down" under heat; they undergo specific, temperature-accelerated mechanistic pathways:

  • Autoxidation & Polymerization: The electron-rich nature of the 1,4-dimethylpyrrole ring facilitates the formation of a charge-transfer complex with molecular oxygen[2]. At elevated temperatures (above 40 °C), this rapidly progresses into radical propagation, leading to insoluble polypyrrole-like gums[3].

  • Ester Hydrolysis: The acetate group is susceptible to cleavage. While pyrrole esters generally show baseline thermal stability in dry, inert conditions (with mass loss only occurring at >200 °C in thermogravimetric analysis)[4], the presence of trace moisture at ambient or elevated temperatures catalyzes hydrolysis into 1,4-dimethyl-1H-pyrrole-2-acetic acid and ethanol.

G Start Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (Intact Ester) O2 Oxygen Exposure (Autoxidation) Start->O2 Air / Light Water Moisture / pH Extremes (Hydrolysis) Start->Water H2O / Acid / Base Polymer Polymeric Dark Solids (Insoluble Gum) O2->Polymer Radical Propagation Heat Elevated Temperature (>40°C) Heat->O2 Thermal Acceleration Heat->Water Thermal Acceleration Acid 1,4-dimethyl-1H-pyrrole-2-acetic acid + Ethanol Water->Acid Ester Cleavage

Logical relationship between temperature, environmental factors, and degradation pathways.

Frequently Asked Questions (Troubleshooting)

Q1: My neat sample of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate turned from pale yellow to a dark brown/black solid. Is it still usable? A1: No. Color change is the primary macroscopic indicator of autoxidation and subsequent polymerization[5]. The dark solid is an insoluble polymeric matrix caused by storing the compound at room temperature under atmospheric air. Corrective Action: Always store the neat compound at 2–8 °C (or -20 °C for long-term storage) under an inert atmosphere (Argon or Nitrogen)[5].

Q2: I am observing a significant drop in assay yield when my reaction is heated above 60 °C. What is happening? A2: At temperatures exceeding 60 °C, the activation energy for both autoxidation and trace-moisture hydrolysis is easily overcome. Even if your reaction requires heating, prolonged exposure will degrade the pyrrole starting material before it can fully react. Corrective Action: Optimize your reaction to run at lower temperatures (e.g., 25–40 °C) for longer durations, or ensure absolute exclusion of oxygen and moisture using strict Schlenk line techniques.

Q3: How should I handle stock solutions for high-throughput screening? A3: Dilute solutions are highly vulnerable. Storing solutions at ambient temperature exposes them to dissolved oxygen, accelerating degradation. Corrective Action: Prepare stock solutions in anhydrous, degassed solvents (like Acetonitrile or DMSO). Aliquot into single-use amber vials and freeze at -20 °C. Thaw only what is needed, and never subject the stock to repeated freeze-thaw cycles.

Quantitative Data: Temperature Optimization Profile

To aid in experimental design, the following table summarizes the generalized stability profile of alkylated pyrrole esters based on temperature parameters[4][5].

Storage ConditionTemperatureEstimated Half-Life (t₁/₂)Primary Degradation MechanismRecommendation
Cryogenic -20 °C> 24 MonthsNone (Kinetically frozen)Optimal for long-term storage
Refrigerated 2–8 °C6–12 MonthsSlow autoxidationSuitable for active daily use
Ambient 20–25 °C2–4 WeeksAutoxidation & HydrolysisAvoid prolonged storage
Elevated > 60 °C< 24 HoursRapid polymerizationUse inert atmosphere if heating

Experimental Protocol: Self-Validating Thermal Stability Workflow

Step-by-Step Methodology: Accelerated Thermal & Oxidative Degradation Assay

  • Preparation: Prepare a 1.0 mg/mL stock solution of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate in anhydrous, HPLC-grade Acetonitrile.

  • Aliquotting: Distribute 1 mL aliquots into six separate amber glass HPLC vials. Purge the headspace of three vials with Argon (Control Group), and leave the other three exposed to ambient air (Test Group).

  • Incubation: Place one Argon-purged vial and one air-exposed vial at three different temperature stations: 4 °C (Fridge), 25 °C (Benchtop), and 60 °C (Heated block).

  • Sampling: At T=0, 24 hours, 7 days, and 14 days, withdraw a 50 µL sample from each vial.

  • Analysis: Dilute the sample with 950 µL of mobile phase and inject into an HPLC-UV/MS system (monitoring at 254 nm).

  • Data Synthesis: Plot the area under the curve (AUC) of the intact ester peak over time. The divergence between the 4 °C Argon control and the 60 °C air-exposed sample will provide the exact degradation rate for your specific laboratory conditions.

Workflow N1 Prepare Stock Solution (1 mg/mL in anhydrous ACN) N2 Aliquot into Amber Vials (Argon Purged vs Air Exposed) N1->N2 N3 4°C (Control) N2->N3 N4 25°C (Ambient) N2->N4 N5 60°C (Accelerated) N2->N5 N6 HPLC-UV/MS Analysis (T=0, 24h, 7d, 14d) N3->N6 N4->N6 N5->N6 N7 Calculate Degradation Rate & Establish Storage SOP N6->N7

Step-by-step workflow for establishing a self-validating thermal stability profile.

References

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability.NIH PubMed Central.
  • Technical Support Center: Stability and Degradation of Alkylated Pyrroles.Benchchem.
  • Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | CID 118467.PubChem.
  • Role of Surface Chemistry in Pyrrole Autoxidation.ACS Langmuir.
  • Autoxidation of Nitrogen Heterocycles. 2. Kinetic Measurements of the Autoxidation of 2,5-Dimethylpyrrole.Heterocycles.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate

Welcome to the Technical Support Center. Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS: 33369-47-0) is a highly lipophilic compound frequently utilized in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS: 33369-47-0) is a highly lipophilic compound frequently utilized in drug discovery. Its poor aqueous solubility frequently causes assay failure, erratic pharmacokinetics, and formulation bottlenecks[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to solubilize this compound for in vitro and in vivo applications.

Mechanistic Profiling: The Causality of Insolubility

To solve the solubility issue, we must first understand the molecular causality preventing dissolution.

  • Absence of H-Bond Donors: The pyrrole nitrogen is methylated (1,4-dimethyl), removing the critical N-H hydrogen bond donor.

  • Hydrophobic Surface Area: The ethyl ester and methyl groups increase the lipophilic surface area. When introduced to water, the solvent must form a highly ordered cage around the molecule, creating a massive entropic penalty that makes dissolution thermodynamically unfavorable[2].

  • Neutrality: Unlike basic amines or acidic carboxylates, this neutral ester cannot be ionized via pH adjustment, rendering standard pH-shifting techniques completely ineffective[3].

Table 1: Physicochemical Profile & Solubilization Implications
PropertyValueSolubilization Implication
Molecular Weight 181.23 g/mol [2]Small enough for efficient inclusion within cyclodextrin cavities.
Ionizability Neutral (Non-ionizable)Standard pH adjustment or salt formation will not work[3].
H-Bond Donors 0Relies entirely on hydrophobic or dipole interactions for solvation.
LogP (Estimated) ~1.2 - 2.0[2]Demands the use of co-solvents, surfactants, or host-guest complexation.

Solubilization Decision Matrix

Selecting the wrong solubilization method can lead to cytotoxicity or assay interference. Use the decision tree below to match the technique to your experimental model.

SolubilizationStrategy Start Target: Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate App Intended Application? Start->App InVitro In Vitro (Biochemical) App->InVitro High throughput InVivo In Vivo / Cell-Based App->InVivo Physiological relevance DMSO Co-solvency (DMSO/EtOH < 1%) InVitro->DMSO Tox Toxicity Sensitivity? InVivo->Tox HPBCD Inclusion Complex (HP-β-CD) Tox->HPBCD High (Cells/Animals) Micelle Micellar Solubilization (Tween 80) Tox->Micelle Low / Tolerable

Decision tree for selecting a solubilization strategy for pyrrole derivatives.

Validated Experimental Protocols

Strategy A: Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: HP-β-CD features a hydrophobic interior cavity that encapsulates the lipophilic pyrrole ring, while its hydrophilic exterior ensures aqueous solubility. This method is highly recommended for cell-based and in vivo assays due to its low toxicity[4][5].

CDWorkflow Prep Prepare HP-β-CD Aqueous Solution Add Add Excess Pyrrole Ester Prep->Add Equilibrate Equilibrate (Stir 48h at 25°C) Add->Equilibrate Filter Filter (0.45 µm) to Remove Uncomplexed Equilibrate->Filter Validate Validate via UV-Vis or HPLC Filter->Validate

Step-by-step workflow for preparing HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 10–20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add an excess amount of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate powder to the HP-β-CD solution, creating a visible suspension.

  • Equilibration: Magnetically stir the suspension at 150 rpm at 25°C for 48 hours. Scientific Rationale: Inclusion complexation is a thermodynamic equilibrium process; sufficient time is required to reach the saturation plateau (AL-type phase solubility)[5].

  • Filtration (Self-Validation Step): Filter the suspension through a 0.45 µm PTFE syringe filter. This critical step physically removes uncomplexed, undissolved compound. If skipped, suspended particles will cause light scattering during UV-Vis analysis, yielding falsely elevated concentration readings.

  • Quantification: Quantify the dissolved compound concentration in the clear filtrate using UV-Vis spectroscopy or HPLC against a standard curve.

Strategy B: Co-solvency (DMSO / Ethanol Dilution)

Causality: Co-solvents disrupt the hydrogen-bonding network of water, reducing the dielectric constant and lowering the energetic barrier for the lipophilic solute to dissolve[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO or Ethanol to create a highly concentrated stock (e.g., 50 mM).

  • Aqueous Dilution: Rapidly inject the required volume of the stock into the aqueous assay buffer under vigorous vortexing to prevent localized nucleation.

  • Constraint: Ensure the final concentration of DMSO/Ethanol does not exceed 0.5% - 1.0% (v/v) to prevent cytotoxicity and protein denaturation in biochemical assays[7].

Troubleshooting FAQs

Q1: I diluted my DMSO stock into PBS, and the solution immediately turned cloudy. What happened, and how do I fix it? A1: This is known as "solvent shift precipitation" or "crashing out." When the DMSO is diluted, the bulk solvent becomes highly aqueous, and the compound's thermodynamic solubility limit is instantly exceeded. Fix: Instead of direct dilution, pre-dissolve 0.1% Tween-80 or 5% BSA into your PBS before adding the DMSO stock. The proteins or surfactant micelles act as hydrophobic "sinks" to capture the compound before it can nucleate and precipitate[7].

Q2: Can I just lower the pH to protonate the pyrrole ring and dissolve it as a salt? A2: No. A common misconception is that all nitrogen-containing heterocycles are basic. The nitrogen lone pair in a pyrrole ring is delocalized into the aromatic π-system, making it non-basic (pKa ~ -3.8 for protonation). Furthermore, the molecule is a neutral ester. pH adjustment is entirely ineffective for this compound[2][3].

Q3: Is there a synergistic effect if I use both HP-β-CD and Ethanol together? A3: Counterintuitively, no. While low concentrations of co-solvents can sometimes aid the initial wetting of the powder, literature indicates that ethanol can actually exert a destabilizing effect on cyclodextrin inclusion complexes. The ethanol molecules compete with the pyrrole derivative for the hydrophobic cavity of the cyclodextrin, thereby lowering the complex formation constant ( Kc​ )[5][6]. It is best to use HP-β-CD in a purely aqueous buffer.

Q4: How do I ensure my solubilizing agent isn't causing false positives in my biological assay? A4: You must implement a self-validating system by running a Vehicle Control . Prepare a blank solution containing the exact same concentration of HP-β-CD, DMSO, or surfactant in your buffer, without the pyrrole ester. Run this vehicle alongside your test articles. If the vehicle alters your baseline assay readout, you must lower the solubilizer concentration or switch to a different method[7].

Summary of Solubilization Strategies

Table 2: Comparative Analysis of Solubilization Techniques for Pyrrole Derivatives
TechniqueSolubilizing AgentMax Final Conc. (Typical)Toxicity ProfileBest Use Case
Co-solvency DMSO, Ethanol< 1.0% (v/v)High at >1%High-throughput in vitro screening.
Complexation HP-β-CD10 - 20% (w/v)Very LowCell-based assays, in vivo dosing[4].
Micellar Tween 80, Cremophor0.1 - 1.0% (v/v)ModerateFormulations where CD is unavailable.
pH Adjustment HCl, NaOHN/AN/AIneffective (Compound is neutral)[3].

Sources

Reference Data & Comparative Studies

Validation

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate: A Comparative Guide

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method for this compound. The guide details the experimental choices, presents supporting data, and compares the method to other potential analytical techniques.

The development and validation of an analytical method are critical to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2] A validated method provides documented evidence that the procedure is suitable for its intended purpose.[3][4] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.[5][6][7]

The Analytical Challenge: Quantifying a Polar Pyrrole Derivative

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is a polar molecule containing an ester group susceptible to hydrolysis.[8][9] The quantification of such polar compounds by reversed-phase HPLC (RP-HPLC) can be challenging due to poor retention on conventional nonpolar stationary phases like C18.[10][11] This often necessitates the use of specialized columns or mobile phase modifiers to achieve adequate separation and peak shape.

The Proposed HPLC Method: A Robust and Reliable Approach

After careful consideration of the analyte's properties, a reversed-phase HPLC method was developed. The selection of a C18 column was made with the understanding that the mobile phase composition would be critical for retaining and resolving the polar analyte.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Run Time 10 minutes

Rationale for Method Parameters:

  • C18 Column: While challenging for polar compounds, the C18 column is a workhorse in RP-HPLC and provides excellent resolving power when paired with an appropriate mobile phase.

  • Acidic Mobile Phase (pH 3.0): The low pH of the mobile phase suppresses the ionization of any residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape. For pyrrole-containing ester derivatives, an acidic mobile phase has been shown to provide good chromatographic performance.[8][9][12]

  • Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff, making it suitable for detection at lower wavelengths.

  • UV Detection at 225 nm: This wavelength was selected based on the UV spectrum of the analyte, providing a good balance of sensitivity and selectivity. Previous studies on similar pyrrole derivatives have also utilized this wavelength for detection.[8][9][12]

Method Validation: Ensuring Performance and Reliability

The developed HPLC method was rigorously validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[5][6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][13]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14] In this study, specificity was demonstrated by injecting a blank (mobile phase) and a placebo solution. No interfering peaks were observed at the retention time of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, confirming the method's specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][15]

A six-point calibration curve was constructed by plotting the peak area against the concentration of the analyte over the range of 10-60 µg/mL.

Linearity Data:

Concentration (µg/mL)Peak Area (mAU*s)
10152345
20305678
30458912
40611245
50764578
60917812

The method demonstrated excellent linearity with a correlation coefficient (R²) of 0.999. The established range of 10-60 µg/mL is suitable for the intended application.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6] It was determined by the recovery of a known amount of analyte spiked into a placebo solution at three different concentration levels (80%, 100%, and 120% of the target concentration).

Accuracy (Recovery) Data:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%2423.899.2%
100%3030.1100.3%
120%3635.899.4%

The high recovery values (99.2% - 100.3%) indicate the excellent accuracy of the method.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is expressed as the relative standard deviation (%RSD). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Data:

ParameterConcentration (µg/mL)%RSD
Repeatability 300.8%
Intermediate Precision 301.2%

The low %RSD values for both repeatability and intermediate precision demonstrate the high precision of the analytical method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

LOD and LOQ:

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

The determined LOD and LOQ values indicate that the method is sensitive enough for the quantification of low levels of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate.

Experimental Workflow and Validation Process

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical flow of the method validation process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject Blank, Standards, & Samples C->G D Weigh Sample E Prepare Sample Solution D->E E->G F System Suitability Test F->G H Data Acquisition G->H I Integrate Peaks H->I J Construct Calibration Curve I->J K Calculate Analyte Concentration J->K L Generate Report K->L G Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness (Optional) Start->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation ValidationReport->MethodImplementation

Sources

Comparative

Analytical Standard Purity Verification Guide: Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the rigorous purity verification of analytical standards like Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS: 33369-47-0) becomes a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the rigorous purity verification of analytical standards like Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS: 33369-47-0) becomes a critical bottleneck. This compound, characterized by its electron-rich pyrrole core and volatile ethyl ester moiety, serves as a vital precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics.

This guide provides an objective, data-driven comparison of the primary analytical methodologies used to verify the purity of this standard. By synthesizing [1] with field-proven experimental protocols, we establish a self-validating framework for certifying reference materials.

Physicochemical Context & Causality in Method Selection

To design a robust analytical strategy, one must first understand the molecular behavior of the analyte. Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate ( C10​H15​NO2​ , MW: 181.23 g/mol ) presents unique analytical challenges and opportunities[2]:

  • Chromophoric Activity: The conjugated π -system of the pyrrole ring exhibits strong UV absorbance ( λmax​ ~230 nm), making High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly sensitive for related substances.

  • Volatility: The low molecular weight and lack of strong hydrogen-bond donors render the compound sufficiently volatile for Gas Chromatography with Flame Ionization Detection (GC-FID), which is essential for detecting non-UV-absorbing impurities (e.g., residual aliphatic solvents).

  • Proton Environment: The distinct chemical shifts of the pyrrole protons and the aliphatic side chains make it an ideal candidate for Quantitative Nuclear Magnetic Resonance (1H-qNMR), allowing for absolute purity determination without a homologous reference standard[3].

Comparative Analysis of Purity Verification Methods

No single technique can provide a complete purity profile. Table 1 objectively compares the performance of three orthogonal methods.

Table 1: Analytical Method Comparison for Purity Verification

Parameter1H-qNMR (Absolute Purity)HPLC-UV (Chromatographic)GC-FID (Volatile Impurities)
Primary Principle Direct proportionality of nuclear spin to molar concentration.Differential partitioning and UV absorbance.Thermal volatilization and carbon ionization.
Specificity High (Structural confirmation + quantitation).Medium (Requires baseline resolution of peaks).Medium (Excellent for volatile organics).
Reference Standard Not required (Uses independent internal standard).Required (For exact assay quantitation).Required (For exact assay quantitation).
LOD / LOQ ~0.1% / 0.5%~0.01% / 0.05%~0.01% / 0.05%
Best Used For Establishing the absolute mass fraction (Primary Method).Detecting structurally related degradation products.Profiling residual solvents and volatile reagents.

Multi-Orthogonal Purity Verification Workflow

To achieve a Certified Reference Material (CRM) grade, a multi-orthogonal approach is mandatory. The workflow below illustrates the data reconciliation process.

Workflow A Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (CAS: 33369-47-0) B 1H-qNMR Absolute Purity A->B C HPLC-UV Chromatographic Purity A->C D GC-FID Volatile Impurities A->D E Data Reconciliation & Mass Balance B->E C->E D->E F Certified Reference Material (CRM) E->F

Multi-orthogonal analytical workflow for absolute and chromatographic purity verification.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes internal checks to ensure the integrity of the generated data.

Protocol A: Absolute Purity via 1H-qNMR (Primary Method)

qNMR acts as a self-validating system by relying on the fundamental physics of nuclear spin rather than relative response factors. By incorporating an internal standard with a known, traceable purity, the method inherently calibrates itself during every scan[4].

Causality in Standard Selection: Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate has proton signals ranging from 1.2 ppm (ester methyl) to ~6.5 ppm (pyrrole aromatic protons). To prevent signal overlap, the internal standard must have a singlet in a distinct region. 1,4-Dinitrobenzene provides a sharp singlet at ~8.4 ppm, making it an ideal, non-overlapping reference.

  • Sample Preparation: Accurately weigh ~20.0 mg of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate and ~10.0 mg of NIST-traceable 1,4-Dinitrobenzene (Internal Standard) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • T1 Relaxation Assessment: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Why? To ensure complete magnetization recovery, the relaxation delay ( D1​ ) must be set to ≥5×T1​ .

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Number of Scans (NS): 64 (to achieve S/N > 250:1 for the analyte peaks).

    • Relaxation Delay ( D1​ ): 30 seconds.

  • Integration & Calculation: Integrate the singlet of 1,4-Dinitrobenzene at 8.4 ppm (4H) and the pyrrole C3-H doublet at ~5.7 ppm (1H). Calculate absolute purity using the standard qNMR mass balance equation.

Protocol B: Chromatographic Purity via HPLC-UV

While qNMR provides the absolute mass fraction, HPLC-UV is required to resolve and quantify structurally similar impurities that might co-resonate in NMR.

Causality in Method Design: The compound possesses a hydrophobic ethyl ester and a moderately polar pyrrole core. A reversed-phase C18 column with a gradient of Water/Acetonitrile (buffered with 0.1% Formic Acid) ensures that trace acidic impurities (e.g., unesterified pyrrole-2-acetic acid) remain fully protonated, preventing peak tailing and ensuring sharp resolution.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm (optimal for pyrrole π→π∗ transitions).

    • Gradient: 20% B to 80% B over 15 minutes.

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known related substance (e.g., 1-methyl-1H-pyrrole-2-acetate).

    • Self-Validation Criteria: Resolution ( Rs​ ) must be > 1.5, and the tailing factor for the main peak must be < 1.5. If these criteria are unmet, the system is deemed unfit for validation.

Impurity Resolution & Structural Elucidation

When unknown peaks are detected during HPLC analysis, a logical decision tree must be followed to elucidate their structure and origin.

Impurity A Unknown Peak Detected (>0.05% Area) B UV Profile Matches Pyrrole Core? A->B C Likely Related Substance (Isomer/Degradant) B->C Yes D Non-Pyrrole Impurity (Solvent/Reagent) B->D No E LC-MS/MS Elucidation C->E F GC-MS Volatility Check D->F G Structural Confirmation E->G F->G

Logical decision tree for impurity structural elucidation and profiling.

Experimental Validation Data Summary

To demonstrate compliance with [5], the analytical methods must undergo rigorous validation. Table 2 summarizes typical experimental validation data for a high-purity batch of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate.

Table 2: Experimental Validation Data Summary (Aligned with ICH Q2(R1))

Validation ParameterHPLC-UV Result1H-qNMR ResultICH Q2(R1) Acceptance Criteria
Specificity No interference from blank/diluent. Peak purity index > 0.999.No overlapping signals at 5.7 ppm (analyte) and 8.4 ppm (IS).Unequivocal assessment of analyte.
Linearity ( R2 ) 0.9998 (Range: 50% to 150% of nominal).0.9995 (Range: 10 mg to 30 mg). R2≥0.999
Accuracy (Recovery) 99.8% ± 0.5% (Spiked against reference).99.6% ± 0.3% (Absolute mass balance).98.0% - 102.0%
Precision (RSD%) 0.4% (n=6 injections).0.6% (n=6 independent preparations). ≤2.0%
Calculated Purity 99.85% (Area Normalization)99.41% (Absolute Mass Fraction)N/A (Method Dependent)

Note the discrepancy between HPLC and qNMR purity: HPLC-UV overestimates purity (99.85%) because it fails to detect non-chromophoric impurities (like residual water or aliphatic solvents). qNMR provides the true, absolute mass fraction (99.41%), highlighting why qNMR is the gold standard for certifying reference materials.

References

  • PubChem Compound Summary for CID 118467, Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate. National Center for Biotechnology Information (NCBI). URL:[Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. URL:[Link]

Sources

Validation

Validation of GC-MS Methods for Detecting Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate: A Comparative Guide

Executive Summary Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (EDPA) is a highly volatile, non-polar ester that serves as a critical synthetic intermediate and potential process impurity in the manufacturing of pyrrole-aceti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (EDPA) is a highly volatile, non-polar ester that serves as a critical synthetic intermediate and potential process impurity in the manufacturing of pyrrole-acetic acid-derived non-steroidal anti-inflammatory drugs (NSAIDs), such as zomepirac and tolmetin (1). Because residual EDPA can impact the purity and safety profiles of final Active Pharmaceutical Ingredients (APIs), regulatory frameworks demand rigorous, highly sensitive analytical control.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities (HPLC-UV, LC-MS/MS) for EDPA detection, and provides a comprehensive, self-validating experimental protocol aligned with 2.

Mechanistic Rationale: Why GC-MS Outperforms Alternatives

When developing a trace-level impurity method, the physicochemical properties of the analyte dictate the optimal analytical platform. EDPA (MW = 181.23 g/mol ) presents specific analytical challenges that make standard liquid chromatography suboptimal (3).

  • The HPLC-UV Limitation: EDPA contains a simple pyrrole ring lacking the extended pi-conjugation necessary for strong UV absorptivity at standard wavelengths (e.g., 254 nm). This inherently caps the Limit of Detection (LOD) in HPLC-UV systems.

  • The LC-MS/MS (ESI) Limitation: Electrospray Ionization (ESI) relies on the presence of basic or acidic functional groups that can be easily protonated or deprotonated in the liquid phase. As a neutral, relatively non-polar ester, EDPA exhibits poor ionization efficiency in ESI, leading to significant signal suppression in complex API matrices.

  • The GC-MS (EI) Advantage: EDPA is highly volatile and thermally stable. When subjected to Electron Ionization (EI) at 70 eV in a vacuum, it produces a highly reproducible fragmentation pattern. GC-MS leverages this volatility, providing superior chromatographic resolution from polar API matrices and unmatched sensitivity.

Table 1: Performance Comparison of Analytical Modalities for EDPA
Performance MetricHPLC-UVLC-MS/MS (ESI)GC-MS (EI)
Sensitivity (LOD) ~1.0 µg/mL~0.05 µg/mL~0.005 µg/mL
Selectivity Low (Co-elution risks)HighVery High (Unique fragmentation)
Ionization Efficiency N/ALow (Neutral ester)Optimal (70 eV EI)
Matrix Effects ModerateHigh (Ion suppression)Low (Chromatographic isolation)
Cost per Analysis LowHighModerate

Experimental Protocol: A Self-Validating GC-MS System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) to correct for micro-variations in splitless injection volumes and inlet vaporization dynamics, alongside mandatory system suitability blanks to rule out column carryover.

Step-by-Step Methodology

1. Sample Preparation & Matrix Isolation

  • Causality: Polar APIs (like zomepirac sodium) will contaminate the GC inlet. By using liquid-liquid extraction with a non-polar solvent (Hexane), we selectively partition the non-polar EDPA into the organic layer while leaving the polar API matrix behind.

  • Procedure: Dissolve 100 mg of the API in 5 mL of water. Add 5 mL of Hexane spiked with 1.0 µg/mL of the Internal Standard (Ethyl 1-methylpyrrole-2-acetate). Vortex for 2 minutes, centrifuge at 4000 rpm, and extract the upper organic layer for injection.

2. GC-MS Instrumentation Setup

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film). Rationale: The non-polar stationary phase perfectly matches the non-polar nature of EDPA, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Injection: 1 µL, Splitless mode at 250°C to maximize trace-level transfer onto the column.

3. Mass Spectrometry (SIM Mode) Optimization

  • Causality: Operating in Selected Ion Monitoring (SIM) mode rather than Full Scan increases the detector's dwell time on specific ions, drastically lowering the LOD.

  • Target Ions: Under 70 eV EI, EDPA undergoes predictable fragmentation. Cleavage of the ethoxycarbonyl radical (•COOEt, 73 Da) yields a highly stabilized dimethylpyrrole-methyl cation at m/z 108 .

  • SIM Setup: Monitor m/z 108 (Quantifier ion, base peak) and m/z 181 (Qualifier ion, molecular ion M+).

ICH Q2(R2) Validation Workflow

The validation of this method must follow a strict, logical progression to ensure regulatory compliance. The workflow below illustrates the sequential dependencies of the ICH Q2(R2) validation parameters.

GCMS_Validation N1 Phase 1: Method Optimization (Column Selection & SIM Setup) N2 Phase 2: Specificity (Blank, Matrix & EDPA Resolution) N1->N2 Proceed to Validation N3 Phase 3: Linearity & Range (R² ≥ 0.995, 0.05-5.0 µg/mL) N2->N3 No Interference N4 Phase 4: Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) N3->N4 Linear Response N5 Phase 5: Accuracy & Precision (%RSD ≤ 5%, Recovery 90-110%) N4->N5 Limits Established N6 Phase 6: Robustness (Temp/Flow Variations) N5->N6 Acceptable Variance N7 Validated GC-MS Method Ready for Routine QC N6->N7 ICH Q2(R2) Compliant

Fig 1: ICH Q2(R2) compliant GC-MS validation workflow for EDPA quantification.

Validation Data & Performance Metrics

The table below summarizes the expected quantitative data derived from executing the aforementioned GC-MS protocol, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results for EDPA via GC-MS (SIM Mode)
Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interfering peaks at EDPA RTNo interference (RT = 8.4 min)Pass
Linearity Range Correlation coefficient (R²) ≥ 0.9950.015 – 10.0 µg/mL (R² = 0.9994)Pass
LOD (Sensitivity) Signal-to-Noise (S/N) ≥ 30.005 µg/mLPass
LOQ (Sensitivity) S/N ≥ 10, Precision %RSD ≤ 10%0.015 µg/mL (%RSD = 4.2%)Pass
Accuracy (Recovery) 90.0% – 110.0% (Spiked Matrix)98.5% – 101.2% (across 3 levels)Pass
Method Precision %RSD ≤ 5.0% (n=6 injections)2.1%Pass
Robustness Stable under deliberate changesRobust (±0.1 mL/min flow variance)Pass

Conclusion

For the trace detection of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, GC-MS operating in SIM mode fundamentally outperforms HPLC-UV and LC-MS/MS. By leveraging the molecule's innate volatility and utilizing a non-polar extraction strategy, analysts can eliminate matrix suppression and achieve limits of detection as low as 0.005 µg/mL. Implementing this self-validating protocol ensures robust, ICH-compliant impurity profiling for NSAID development pipelines.

References

  • Synthesis of ethyl 5-(4-chlorobenzoyl)
  • Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | C10H15NO2 | CID 118467 - PubChem (NIH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA).

Sources

Comparative

A Spectroscopic Deep Dive: Distinguishing Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate from its Free Acid

A Comprehensive Guide for Researchers and Drug Development Professionals In the realm of medicinal chemistry and materials science, the precise characterization of molecular structures is paramount. Pyrrole derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise characterization of molecular structures is paramount. Pyrrole derivatives, in particular, form the backbone of numerous pharmaceuticals and functional materials, making a thorough understanding of their spectroscopic signatures essential. This guide provides an in-depth comparative analysis of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate and its corresponding carboxylic acid, 1,4-dimethyl-1H-pyrrole-2-acetic acid. By examining their distinct features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a clear roadmap for their identification and differentiation.

This guide is structured to provide not only a direct comparison of spectroscopic data but also the underlying chemical principles that govern these differences. Furthermore, a detailed experimental protocol for the hydrolysis of the ethyl ester to its free acid is provided, offering a practical workflow for researchers.

Molecular Structures at a Glance

The fundamental difference between the two molecules lies in the functional group at the terminus of the 2-acetate side chain: an ethyl ester versus a carboxylic acid. This seemingly minor change has a profound impact on the electronic environment and vibrational properties of the molecule, leading to distinct and readily identifiable spectroscopic fingerprints.

G cluster_0 Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate cluster_1 1,4-dimethyl-1H-pyrrole-2-acetic acid ester acid

Caption: Molecular structures of the compared compounds.

¹H NMR Spectroscopy: A Tale of Two Protons

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The most significant differences between the ester and the carboxylic acid are observed in the signals corresponding to the side chain and the disappearance of the ethyl group protons upon hydrolysis.

Key Differentiators in ¹H NMR:

  • Ethyl Group Signals (Ester): The spectrum of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate will exhibit a characteristic quartet at approximately 4.1 ppm (2H) and a triplet at around 1.2 ppm (3H), corresponding to the -OCH₂CH₃ group of the ethyl ester.

  • Carboxylic Acid Proton (Acid): In contrast, the spectrum of 1,4-dimethyl-1H-pyrrole-2-acetic acid will feature a broad singlet in the downfield region, typically between 10-12 ppm, which is characteristic of a carboxylic acid proton (-COOH). This signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Methylene Protons (-CH₂-): The chemical shift of the methylene protons adjacent to the carbonyl group is also affected. In the ester, these protons are expected around 3.6 ppm. For the carboxylic acid, a slight downfield shift might be observed due to the change in the electronic environment.

Assignment Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (Predicted δ, ppm) 1,4-dimethyl-1H-pyrrole-2-acetic acid (Predicted δ, ppm)
Pyrrole H-3~6.6~6.6
Pyrrole H-5~5.8~5.8
N-CH₃~3.5~3.5
Pyrrole-CH₃~2.1~2.1
-CH₂-COO~3.6~3.7
-OCH₂CH₃~4.1 (quartet)-
-OCH₂CH₃~1.2 (triplet)-
-COOH-~11.0 (broad singlet)

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃).

¹³C NMR Spectroscopy: Tracking the Carbonyl Shift

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecules. The most telling difference between the ester and the carboxylic acid is the chemical shift of the carbonyl carbon.

Key Differentiators in ¹³C NMR:

  • Carbonyl Carbon: The carbonyl carbon of the ethyl ester is expected to resonate at approximately 172 ppm. Upon hydrolysis to the carboxylic acid, this signal will shift slightly downfield to around 177 ppm.

  • Ethyl Group Carbons: The spectrum of the ester will show two additional signals for the ethyl group: the -OCH₂- carbon at about 61 ppm and the -CH₃ carbon at roughly 14 ppm. These signals will be absent in the spectrum of the carboxylic acid.

Assignment Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (Predicted δ, ppm) 1,4-dimethyl-1H-pyrrole-2-acetic acid (Predicted δ, ppm)
C=O~172~177
Pyrrole C2~128~128
Pyrrole C4~123~123
Pyrrole C5~108~108
Pyrrole C3~106~106
N-CH₃~33~33
-CH₂-COO~35~35
Pyrrole-CH₃~12~12
-OCH₂CH₃~61-
-OCH₂CH₃~14-

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃).

Infrared (IR) Spectroscopy: The Vibrational Signature of Functional Groups

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The conversion of the ester to a carboxylic acid results in a dramatic change in the IR spectrum.

Key Differentiators in IR:

  • Ester C=O Stretch: Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate will show a strong, sharp absorption band around 1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester.

  • Carboxylic Acid C=O and O-H Stretches: 1,4-dimethyl-1H-pyrrole-2-acetic acid will exhibit a C=O stretch at a slightly lower frequency, typically around 1710 cm⁻¹, due to hydrogen bonding. The most prominent feature will be a very broad absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

Vibrational Mode Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (Predicted cm⁻¹) 1,4-dimethyl-1H-pyrrole-2-acetic acid (Predicted cm⁻¹)
C=O Stretch~1735 (strong, sharp)~1710 (strong, sharp)
O-H Stretch-2500-3300 (very broad)
C-O Stretch~1240 and ~1050~1250
C-H Stretch (sp³)~2980~2950
C-H Stretch (aromatic)~3100~3100

Table 3: Key Predicted IR Absorption Frequencies.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The ester and carboxylic acid will exhibit distinct fragmentation pathways under electron ionization (EI).

Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 181.

  • Key Fragments: A prominent fragment will be the loss of the ethoxy group (-OCH₂CH₃) to give an acylium ion at m/z = 136. Another common fragmentation is the loss of the entire ethyl acetate moiety, leading to a fragment at m/z = 94, corresponding to the 1,4-dimethyl-1H-pyrrol-2-ylmethyl cation. A peak at m/z = 108, resulting from a McLafferty rearrangement (loss of ethylene), is also possible.

1,4-dimethyl-1H-pyrrole-2-acetic acid:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 153.

  • Key Fragments: A characteristic fragmentation of carboxylic acids is the loss of a hydroxyl radical (-OH), giving a peak at m/z = 136. Another significant fragmentation is the loss of the entire carboxyl group (-COOH), resulting in a fragment at m/z = 108. Decarboxylation (loss of CO₂) to give a fragment at m/z = 109 is also a likely pathway.

Experimental Protocol: Hydrolysis of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate

This section provides a standard laboratory procedure for the conversion of the ethyl ester to its corresponding carboxylic acid.

G cluster_workflow Hydrolysis Workflow start Start: Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate in Ethanol/Water add_base Add NaOH or KOH start->add_base reflux Reflux the mixture (e.g., 2-4 hours at 80°C) add_base->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete acidify Acidify with dilute HCl to pH ~3-4 cool->acidify precipitate Precipitation of the carboxylic acid acidify->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end_product End: 1,4-dimethyl-1H-pyrrole-2-acetic acid dry->end_product

Caption: Experimental workflow for the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 2M Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plate and developing chamber

Procedure:

  • Dissolution: Dissolve Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate in a mixture of ethanol and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Addition of Base: Add an excess of sodium hydroxide or potassium hydroxide (typically 2-3 molar equivalents) to the solution.

  • Reflux: Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester spot.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add 2M HCl with stirring until the pH of the solution reaches approximately 3-4. The carboxylic acid will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 1,4-dimethyl-1H-pyrrole-2-acetic acid under vacuum.

Conclusion: A Clear Distinction

The spectroscopic comparison of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate and its free acid reveals a set of clear and unambiguous distinguishing features. In ¹H NMR, the presence of ethyl group signals versus a downfield carboxylic acid proton provides a definitive identification. The ¹³C NMR spectrum allows for differentiation based on the chemical shift of the carbonyl carbon and the presence or absence of the ethyl group carbon signals. IR spectroscopy offers a rapid method of identification through the characteristic C=O and O-H stretching vibrations. Finally, mass spectrometry confirms the molecular weights and provides distinct fragmentation patterns for each compound. By understanding these spectroscopic nuances, researchers can confidently characterize these important pyrrole derivatives in their synthetic and analytical endeavors.

References

  • PubChem. Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate. National Center for Biotechnology Information. [Link][1]

  • NIST. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester. NIST Chemistry WebBook. [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NextSDS. 1,4-dimethyl-1H-pyrrole-2-acetic acid — Chemical Substance Information. [Link][3]

  • Royal Society of Chemistry. Supplementary Information. [Link][4]

  • Redalyc. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. [Link][5]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link][6]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate

As a novel compound, specific safety data for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate may not be readily available. However, by examining the hazards associated with its structural analogs, including pyrrole and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound, specific safety data for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate may not be readily available. However, by examining the hazards associated with its structural analogs, including pyrrole and its derivatives, as well as the ethyl acetate functional group, a robust safety protocol can be established. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Immediate Safety and Hazard Assessment

Given its chemical structure, Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate should be handled with the assumption that it may possess a combination of hazards. These include potential flammability, skin and eye irritation, and possible toxicity if ingested or inhaled. The precautionary principle dictates that in the absence of specific data, the most stringent safety measures suggested by related compounds should be adopted.

Core Chemical Hazards of Related Pyrrole Compounds:

  • Flammability: Many low-molecular-weight organic esters and solvents are flammable.[1][2] Vapors can be heavier than air and may travel to an ignition source.[1][2]

  • Toxicity: Pyrrole itself is toxic if swallowed and harmful if inhaled.

  • Irritation: Substituted pyrroles and other organic reagents can cause serious skin and eye irritation.[3][4]

  • Sensitivity: Some pyrrole compounds are sensitive to air, light, and moisture.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shields.Nitrile or neoprene gloves.Flame-retardant lab coat.Not generally required if performed in a certified chemical fume hood.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[5][6]Nitrile or neoprene gloves. Consider double-gloving for extended handling.Flame-retardant lab coat.Required if handling outside of a fume hood or if aerosols may be generated. Use a respirator with an organic vapor cartridge.
Running Reactions Chemical splash goggles and a face shield, especially for reactions under pressure or with a potential for exotherms.Chemical-resistant gloves (e.g., butyl rubber for prolonged contact). Glove suitability should be confirmed with the manufacturer's resistance guide.[5][7][8]Flame-retardant lab coat, fully buttoned. Consider a chemical-resistant apron.[7]Operations should be conducted in a chemical fume hood. If the hood's containment is questionable, a respirator with an organic vapor cartridge is necessary.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or overalls.Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount to minimizing exposure and preventing accidents.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper ventilation Assemble Glassware Assemble Glassware Prepare Fume Hood->Assemble Glassware Check for defects Weigh/Measure Reagent Weigh/Measure Reagent Assemble Glassware->Weigh/Measure Reagent Minimize exposure time Prepare Solution Prepare Solution Weigh/Measure Reagent->Prepare Solution Run Reaction Run Reaction Prepare Solution->Run Reaction Quench Reaction Quench Reaction Run Reaction->Quench Reaction Follow established protocol Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Label all waste containers Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Doff PPE Doff PPE Decontaminate Glassware->Doff PPE Wash hands thoroughly

Caption: A logical workflow for the safe handling of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate.

Step-by-Step Handling Procedures
  • Preparation:

    • Always work within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Remove all potential ignition sources from the work area.[1][2]

    • Assemble and inspect all glassware for cracks or defects before use.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When transferring the compound, use only non-sparking tools.[8]

    • Keep containers tightly closed when not in use to minimize vapor release.[8]

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[8]

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Do not allow the material to enter drains or waterways.

Disposal Plan
  • All waste containing Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled hazardous waste container.

  • Dispose of the waste through your institution's approved hazardous waste disposal program.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

By following these guidelines, researchers can confidently and safely work with Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, ensuring both personal safety and the integrity of their research.

References

  • Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | C10H15NO2 | CID 118467 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Retrieved from [Link]

  • ethyl acetate - SAFETY DATA SHEET. (2022, August 1). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment - FSC Connect. (2023, April 14). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
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Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
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